molecular formula C7H9N3O2 B11791751 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-c]pyridine-3-carboxylic acid

4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-c]pyridine-3-carboxylic acid

Cat. No.: B11791751
M. Wt: 167.17 g/mol
InChI Key: WKZRYUVJFYDZTP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-c]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde as a starting material, which undergoes an iodine-mediated electrophilic cyclization to form the pyrazolopyridine core . This intermediate can then be further functionalized through various reactions such as Suzuki cross-couplings and alkylation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-c]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-c]pyridine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-c]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-c]pyridine-3-carboxylic acid is unique due to its specific substitution pattern and the presence of a carboxylic acid group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid

InChI

InChI=1S/C7H9N3O2/c11-7(12)6-4-1-2-8-3-5(4)9-10-6/h8H,1-3H2,(H,9,10)(H,11,12)

InChI Key

WKZRYUVJFYDZTP-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1C(=NN2)C(=O)O

Origin of Product

United States

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